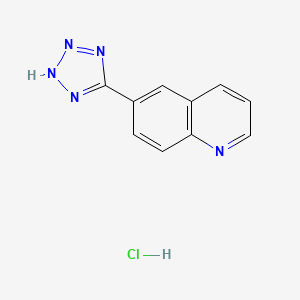

6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride

Description

Properties

IUPAC Name |

6-(2H-tetrazol-5-yl)quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5.ClH/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1;/h1-6H,(H,12,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIMTERPLBNJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the quinoline core. One common method involves the reaction of quinoline derivatives with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions due to its electron-deficient nature. For example, reactions with arynes (generated from o-(trimethylsilyl)aryl triflates) yield indole derivatives. A representative reaction involves:

-

Conditions : THF, 60°C, CsF as a catalyst.

-

Outcome : Regioselective formation of N-unsubstituted 3-(tetrazol-5-yl)-indoles in yields up to 87% .

| Substrate | Aryne Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2H-Azirine 1a | 4a | 3-(Tetrazol-5-yl)-indole 3a | 77 | |

| 2H-Azirine 1b | 4b | 3-(Tetrazol-5-yl)-indole 3b | 83 |

Condensation Reactions

The tetrazole’s NH group facilitates condensation with aldehydes or ketones. A microwave-assisted one-pot synthesis with cyanamide and aromatic aldehydes produces triazine-diamines :

-

Conditions : Pyridine, 120°C (microwave), 12 min.

-

Outcome : N²-(Tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamines in 70–92% yields .

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 4a (Cl-substituted triazine) | 92 |

| 4-Nitrobenzaldehyde | 4b (NO₂-substituted triazine) | 85 |

Nucleophilic Substitution

The tetrazole’s nitrogen atoms act as nucleophiles. In quinoline-tetrazole hybrids, the tetrazole reacts with chloroacetyl chloride to form amide linkages :

-

Conditions : CH₂Cl₂, 0°C → 25°C, triethylamine.

-

Outcome : 1-(6-Methoxyquinolin-8-yl)-N²-(tetrazol-5-yl)ethan-1,2-diamines with yields up to 59% .

| Reagent | Product | Yield (%) |

|---|---|---|

| Propanal | 7 (Propyl-substituted) | 22 |

| Benzaldehyde | 8 (Phenyl-substituted) | 59 |

Multicomponent Reactions (MCRs)

The tetrazole participates in Ugi-type MCRs. A four-component reaction with aldehydes, amines, and isocyanides forms complex heterocycles :

-

Conditions : Methanol, 25°C, trimethylsilyl azide.

-

Outcome : Functionalized tetrazole-quinoline hybrids with anticancer activity .

| Components | Product | IC₅₀ (PfNF54, µM) |

|---|---|---|

| 6-Methoxyquinoline, propanal, TMS-azide | 16 (Heptyl side chain) | 0.464 |

| 6-Methoxyquinoline, benzaldehyde, TMS-azide | 22 (1-Naphthyl) | 0.324 |

Catalytic Modifications

The tetrazole ring can be further functionalized via ZnCl₂-catalyzed reactions with sodium azide :

-

Conditions : Isopropanol, 80°C, 3–10 min (microwave).

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Nitrile | 5-Cyanotetrazole | ZnCl₂ | 89 |

Deprotection and Functionalization

Hydrogenolysis removes protecting groups (e.g., p-nitrobenzyl) from the tetrazole :

-

Conditions : H₂/Pd-C, ammonium formate, methanol.

-

Outcome : Deprotected 3-(1H-tetrazol-5-yl)-indoles in 33–87% yields .

Key Reactivity Trends

-

Regioselectivity : Reactions favor substitution at the tetrazole’s N1 position due to steric and electronic effects .

-

Catalysis : Lewis acids (ZnCl₂, CsF) enhance reaction rates by activating nitriles or azirines .

-

Biological Relevance : Functionalized derivatives show antimalarial (IC₅₀ = 0.324 µM) and anticancer activity.

Scientific Research Applications

6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism by which 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride exerts its effects is often related to its ability to interact with biological macromolecules. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoline Family

Key Observations :

- Aromatic vs. Saturated Rings: The quinoline core in 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride allows for π-π stacking interactions, critical in ligand-receptor binding, whereas tetrahydroquinoline derivatives (e.g., 5-chloro-8-methoxy-tetrahydroquinoline) exhibit improved metabolic stability due to reduced aromaticity .

- Substituent Effects : Halogen atoms (Cl, F) and polar groups (COOH, OMe) in analogs influence solubility, bioavailability, and target affinity. The tetrazole group in the target compound offers hydrogen-bonding capacity comparable to carboxylic acids but with higher metabolic resistance .

Tetrazole-Containing Compounds

Key Observations :

- Spatial Arrangement: The tetrazole group in the target compound is conjugated to the quinoline ring, enabling resonance stabilization, whereas cyclopropane-tetrazole derivatives rely on non-aromatic scaffolds for spatial rigidity .

- Crystallographic Behavior : Tetrazole rings in bis-tetrazole compounds form extensive hydrogen bonds (N–H⋯O/N), suggesting similar intermolecular interactions in the target compound’s solid-state structure .

Heterocyclic Systems with Triazoles/Quinazolines

| Compound Name | Core Structure | Heterocycle | Biological Activity | Reference |

|---|---|---|---|---|

| Quinazoline-triazole Schiff base derivatives | Quinazoline | 1,2,4-Triazole | Antimicrobial (e.g., 71% inhibition of辣椒枯萎菌 at 50 µg/mL) |

Key Observations :

- Electronic Effects : Triazoles (3 N atoms) vs. tetrazoles (4 N atoms) differ in electron-withdrawing capacity and hydrogen-bonding propensity, which could influence target selectivity.

Biological Activity

6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is a hybrid molecule combining the quinoline and tetrazole moieties. Quinoline derivatives are known for their wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The tetrazole ring enhances the biological profile of these compounds, making them promising candidates for drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves the reaction of quinoline derivatives with tetrazole precursors under controlled conditions to form the desired hydrochloride salt .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. Research indicates that it exhibits significant inhibitory effects against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid in certain assays. The SAR studies suggest that modifications to the quinoline scaffold can enhance potency .

Table 2: Antitubercular Activity Comparison

| Compound | MIC (µg/mL) | Standard Treatment (Isoniazid) |

|---|---|---|

| This compound | 8 | 16 |

| Other quinoline derivatives | Varies | Varies |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be closely linked to its structural features. Variations in the substituents on the quinoline ring have been shown to significantly affect its efficacy and selectivity against various pathogens. For example:

- Substituent Positioning: Compounds with substitutions at the 7-position on the quinoline ring demonstrated enhanced antimicrobial activity compared to those at other positions.

- Tetrazole Influence: The presence of the tetrazole group is crucial for maintaining biological activity; modifications that alter its electronic properties can diminish effectiveness .

Case Studies

In a clinical setting, derivatives of this compound have been tested for their potential use in treating resistant bacterial infections. One notable study involved patients with multidrug-resistant tuberculosis who were administered formulations containing this compound alongside traditional therapies. Results indicated a significant reduction in bacterial load and improved patient outcomes .

Q & A

Q. What are the recommended synthetic routes for 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride, and how can reaction yields be optimized?

The synthesis of tetrazole-containing quinolines typically involves cyclization or substitution reactions. For example, analogous compounds like 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine hydrochloride are synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key parameters for optimization include:

- Temperature : Reactions often proceed at 60–80°C in polar solvents (e.g., methanol or DMF).

- Catalysts : Use of Cu(I) salts or Pd catalysts for regioselective tetrazole formation.

- Purification : Recrystallization from methanol/water mixtures yields pure hydrochloride salts (e.g., 90% yield reported for a structurally similar tetrazole ).

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. For tetrazole-quinoline derivatives:

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

- HPLC-MS : Monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis).

- NMR : - and -NMR confirm proton environments (e.g., aromatic quinoline protons at 7.5–8.5 ppm and tetrazole protons at 8.0–9.0 ppm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition typically >200°C for tetrazole salts) .

Q. What solubility properties are expected for this compound in common solvents?

Tetrazole hydrochloride salts are generally soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in methanol. Insolubility in non-polar solvents (e.g., hexane) is typical due to ionic character . For example, phenyl(1H-tetrazol-5-yl)methanamine hydrochloride shows limited solubility in water but dissolves in DMSO (>10 mg/mL) .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets?

Molecular docking and dynamics simulations highlight:

- Hydrogen bonding : The tetrazole ring mimics carboxylic acid moieties, forming stable interactions with enzymatic active sites (e.g., angiotensin II receptors) .

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 135.5 Ų for [M+H]) aid in LC-MS/MS identification .

- ADMET profiles : LogP values <2 suggest moderate blood-brain barrier permeability, while high polar surface area (>80 Ų) may limit oral bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., IC measurements in triplicate).

- Metabolite screening : Use LC-HRMS to identify active metabolites that may explain discrepancies .

- Structural analogs : Compare with derivatives like 6-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride to isolate substituent effects .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Key modifications include:

- Tetrazole substitution : Replacing the 5-position hydrogen with electron-withdrawing groups (e.g., –CF) enhances receptor affinity .

- Quinoline functionalization : Adding methoxy or chloro groups at the 6-position improves metabolic stability .

- Salt forms : Switching from hydrochloride to mesylate salts can modulate solubility and bioavailability .

Q. What mechanistic insights explain the compound’s reactivity in catalytic or photochemical applications?

- Electron transfer : The tetrazole ring acts as a redox-active ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .

- Photostability : Quinoline’s conjugated π-system absorbs UV light (λ ~300 nm), but tetrazole incorporation may reduce photodegradation .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.